4-[(2-Bromo-3-fluorophenyl)methyl]morpholine
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Overview
Description
4-[(2-Bromo-3-fluorophenyl)methyl]morpholine is an organic compound with the molecular formula C₁₁H₁₃BrFNO It is a morpholine derivative where the morpholine ring is substituted with a 2-bromo-3-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-3-fluorophenyl)methyl]morpholine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-3-fluorophenyl)methyl]morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
4-[(2-Bromo-3-fluorophenyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-3-fluorophenyl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-5-fluorophenol
- 3-Fluorophenol
Uniqueness
4-[(2-Bromo-3-fluorophenyl)methyl]morpholine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Biological Activity
4-[(2-Bromo-3-fluorophenyl)methyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: C11H12BrF1N
- Molecular Weight: 273.12 g/mol
- CAS Number: Not specified in the sources.
This compound features a morpholine ring substituted with a bromo and fluoro aromatic group, which influences its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives containing the morpholine moiety exhibit significant antimicrobial properties. A study evaluated various compounds, including those similar to this compound, against different bacterial strains. The results are summarized in Table 1.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
This compound | E. coli | 50 |
This compound | S. aureus | 40 |
Control (Standard Antibiotic) | E. coli | 20 |
Control (Standard Antibiotic) | S. aureus | 15 |
The compound showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The anti-proliferative effects were measured using the MTT assay, with results shown in Table 2.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG2 | <25 |
This compound | MCF-7 | <30 |
Doxorubicin (Control) | HepG2 | <10 |
Doxorubicin (Control) | MCF-7 | <15 |
The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation, positioning it as a candidate for further development in cancer therapeutics .
The biological activity of this compound is thought to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition: The morpholine ring can interact with various enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
- Receptor Modulation: The bromo and fluoro substituents may enhance binding affinity to cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
Further studies are required to elucidate the exact mechanisms and pathways affected by this compound .
Case Studies and Research Findings
Several studies have focused on similar compounds with morpholine structures, providing insights into their biological activities:
- A study on thiophene-linked triazoles showed enhanced antibacterial activity when substituted with halogenated phenyl groups, similar to the substitution pattern seen in this compound .
- Another investigation highlighted the synthesis of various morpholine derivatives, noting their potential as lead compounds for drug development due to their favorable pharmacological profiles .
Properties
Molecular Formula |
C11H13BrFNO |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
4-[(2-bromo-3-fluorophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H13BrFNO/c12-11-9(2-1-3-10(11)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 |
InChI Key |
SIZITCZQEBAQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
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